molecular formula C9H5BrClNO B13710910 3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile

3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile

Cat. No.: B13710910
M. Wt: 258.50 g/mol
InChI Key: DHXZYAUPHFMSCC-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to a phenyl ring

Preparation Methods

The synthesis of 3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium ethoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Bromo-6-chlorophenyl)-3-oxopropanenitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-(2-bromo-6-chlorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5BrClNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2

InChI Key

DHXZYAUPHFMSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)CC#N)Cl

Origin of Product

United States

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